3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione
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Overview
Description
3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione is a heterocyclic compound that features a unique combination of pyridine, thiazole, and thieno structures. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Thiazolo[5,4-b]Pyridine Derivatives: These compounds have a similar thiazole structure and are known for their potent biological activities.
4-[5-(Pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine: This compound has a similar thiazole and pyridine structure.
Uniqueness
3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione is unique due to its specific combination of pyridine, thiazole, and thieno structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10N2O2S3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5,5-dioxo-3-pyridin-2-yl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C10H10N2O2S3/c13-17(14)5-7-8(6-17)16-10(15)12(7)9-3-1-2-4-11-9/h1-4,7-8H,5-6H2 |
InChI Key |
XKCZPTQUWDXKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2C3=CC=CC=N3 |
Origin of Product |
United States |
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